Cianuro de dietilaluminio

Descripción general

Descripción

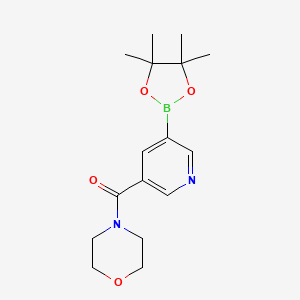

Diethylaluminium cyanide, also known as Nagata’s reagent, is an organoaluminium compound with the formula ((C2H5)2AlCN)n . This colorless compound is usually handled as a solution in toluene and is a reagent for the hydrocyanation of α,β-unsaturated ketones .

Synthesis Analysis

Diethylaluminium cyanide was originally generated by treating triethylaluminium with a slight excess of hydrogen cyanide . The product is typically stored in ampoules because it is highly toxic. It dissolves in toluene, benzene, hexane, and isopropyl ether . It undergoes hydrolysis readily and is not compatible with protic solvents .Molecular Structure Analysis

The molecular formula of Diethylaluminium cyanide is C5H10AlN . The average mass is 111.121 Da and the monoisotopic mass is 111.062859 Da .Chemical Reactions Analysis

Chiral N-phosphonyl imines were found to be efficient electrophiles for reaction with diethylaluminium cyanide, a non-volatile and inexpensive cyanide source . The reaction produced chiral Strecker adducts, α-aminonitriles, in excellent chemical yields (94–98%) and diastereoselectivities .Physical And Chemical Properties Analysis

Diethylaluminium cyanide has a molar mass of 111.124 g·mol−1 . It appears as a dark brown, clear liquid (1.0 mol/L in toluene) . It has a density of 0.864 g/cm3 at 25 °C (liquid) and a boiling point of 162 °C (324 °F; 435 K) at 0.02 mmHg . It reacts with water and is soluble in benzene, toluene, and diisopropyl ether .Aplicaciones Científicas De Investigación

Síntesis orgánica

El cianuro de dietilaluminio es ampliamente utilizado en la síntesis orgánica como reactivo para la hidrocianación de cetonas α,β-insaturadas . Este proceso es crucial para generar alquilnitrilos, que sirven como precursores de una variedad de compuestos orgánicos como aminas, amidas, ácidos carboxílicos, ésteres y aldehídos. Las cualidades ácido de Lewis del reactivo influyen significativamente en la reacción en función de la basicidad del solvente.

Aplicaciones farmacéuticas

En la industria farmacéutica, el this compound se ha empleado para producir aductos quirales de Strecker, α-aminonitrilos . Estos compuestos se sintetizan con excelentes rendimientos químicos y diastereoselectividades, lo que los hace valiosos para crear productos farmacéuticos que requieren una estereoquímica específica.

Ciencia de materiales

El papel del compuesto en la ciencia de materiales está ligado a su uso en la deposición de películas delgadas y la fabricación de LED . Su capacidad para formar enlaces fuertes con otros elementos lo convierte en un material precursor útil en el desarrollo de materiales avanzados con las propiedades deseadas.

Ciencia ambiental

Si bien no se utiliza directamente en la ciencia ambiental, comprender el comportamiento de los compuestos de cianuro como el this compound en el medio ambiente es crucial . La investigación sobre su degradación, interacción con otros componentes ambientales y toxicidad potencial es vital para la seguridad ambiental y el control de la contaminación.

Química analítica

El this compound es significativo en la química analítica para el desarrollo de nuevos métodos analíticos. Su reactividad y la capacidad de formar complejos con metales lo convierten en un objeto de estudio para mejorar las técnicas de detección y cuantificación de cianuro .

Bioquímica

En bioquímica, el enfoque está en las vías bioquímicas y los mecanismos que involucran los compuestos de cianuro. Si bien el propio this compound puede no estar directamente involucrado, estudiar sus interacciones y transformaciones puede proporcionar información sobre los procesos celulares y el impacto de los cianuros en los sistemas biológicos .

Mecanismo De Acción

Target of Action

Diethylaluminium cyanide is an organoaluminium compound that is primarily used as a reagent for the hydrocyanation of α,β-unsaturated ketones . The primary targets of Diethylaluminium cyanide are these α,β-unsaturated ketones .

Mode of Action

The mode of action of Diethylaluminium cyanide involves its interaction with α,β-unsaturated ketones. The reaction is influenced by the basicity of the solvent, which arises from the Lewis acidic qualities of the reagent . This interaction results in the hydrocyanation of the α,β-unsaturated ketones .

Biochemical Pathways

The biochemical pathway affected by Diethylaluminium cyanide is the hydrocyanation of α,β-unsaturated ketones. The purpose of this reaction is to generate alkylnitriles, which are precursors to amines, amides, carboxylic acids esters, and aldehydes .

Pharmacokinetics

It is known that the compound is highly toxic and is typically stored in ampoules .

Result of Action

The result of the action of Diethylaluminium cyanide is the generation of alkylnitriles from α,β-unsaturated ketones . These alkylnitriles serve as precursors to a variety of other compounds, including amines, amides, carboxylic acids esters, and aldehydes .

Action Environment

The action of Diethylaluminium cyanide is influenced by the environment in which it is used. The basicity of the solvent can affect the reaction, as the Lewis acidic qualities of the reagent influence the hydrocyanation of α,β-unsaturated ketones .

Safety and Hazards

Diethylaluminium cyanide is highly flammable and may be fatal if swallowed or if inhaled . It is toxic in contact with skin and causes skin irritation . It is suspected of damaging fertility or the unborn child and may cause damage to organs (Central nervous system) through prolonged or repeated exposure if inhaled .

Direcciones Futuras

Diethylaluminium cyanide has been used in the synthesis of chiral Strecker adducts, α-aminonitriles . These adducts are versatile intermediates in the synthesis of various biologically active compounds . The environmentally benign nature of the procedures for the synthesis of similar products has also been discussed .

Propiedades

IUPAC Name |

diethylalumanylformonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H5.CN.Al/c3*1-2;/h2*1H2,2H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMUAEYVIFJZEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Al](CC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10AlN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301046472 | |

| Record name | Diethylaluminum cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301046472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5804-85-3 | |

| Record name | (Cyano-κC)diethylaluminum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5804-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Cyano-C)diethylaluminium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005804853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylaluminum cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301046472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cyano-C)diethylaluminium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes diethylaluminium cyanide a useful reagent in organic synthesis?

A1: Diethylaluminium cyanide acts as a potent source of cyanide ions (CN-), enabling the introduction of a cyano group (-CN) into organic molecules. This is particularly valuable for constructing complex molecules, as the cyano group can be readily transformed into other functional groups like carboxylic acids or amines.

Q2: How does diethylaluminium cyanide facilitate hydrocyanation reactions?

A: Diethylaluminium cyanide effectively mediates the conjugate hydrocyanation of α,β-unsaturated carbonyl compounds [, , , , , ]. The Lewis acidic aluminum center coordinates to the carbonyl oxygen, enhancing the electrophilicity of the β-carbon. This facilitates the nucleophilic attack of the cyanide ion, leading to the formation of β-cyanocarbonyl compounds.

Q3: Can diethylaluminium cyanide be used for reactions other than hydrocyanation?

A: Yes, research demonstrates its effectiveness in epoxide ring-opening reactions []. When reacted with steroidal epoxides in mild conditions, diethylaluminium cyanide yields trans-diaxial β-cyanohydrins. Notably, it successfully cleaves 9α,11α-epoxides [], known to resist cleavage by common reagents like lithium aluminium hydride.

Q4: Are there limitations to using diethylaluminium cyanide?

A: While effective, diethylaluminium cyanide's reactivity can lead to selectivity challenges. For instance, in the hydrocyanation of allylideneamines, the reaction with diethylaluminium cyanide or hydrogen cyanide in the presence of an alkylaluminium was successful only with a sterically hindered formyl group []. Additionally, attempts to desulfurize β-cyano-thiocarboxylates to β-cyano-aldehydes using this reagent were unsuccessful [].

Q5: How does the stereochemistry of the substrate impact reactions with diethylaluminium cyanide?

A: The stereochemical outcome of reactions involving diethylaluminium cyanide can be influenced by the substrate's structure. For example, the hydrocyanation of various 1,5-dimethylbicyclo[3.3.0]octenones with diethylaluminium cyanide exhibited diastereoselectivity, predominantly yielding the exo β-cyanoketones [].

Q6: Has diethylaluminium cyanide been used in the synthesis of specific natural product scaffolds?

A: Yes, diethylaluminium cyanide has proven valuable in synthesizing complex molecules. For example, researchers used it to introduce a cyano group into a hydrophenanthrene methyl ether derivative, a key step in exploring synthetic routes towards quassinoids []. In another study, it enabled the synthesis of cholestanes containing an oxygenated 14α-methyl group by reacting with a steroidal α,β-unsaturated ketone [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.